1-Methyl-1'-(pyrazine-2-carbonyl)spiro[indoline-3,4'-piperidin]-2-one
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Overview
Description
1-Methyl-1'-(pyrazine-2-carbonyl)spiro[indoline-3,4'-piperidin]-2-one is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1'-(pyrazine-2-carbonyl)spiro[indoline-3,4'-piperidin]-2-one typically involves multiple steps, starting with the construction of the spirocyclic core One common approach is the reaction of indoline-3-carboxaldehyde with piperidine-4-one under acidic conditions to form the spirocyclic intermediate
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening may also be employed to optimize reaction conditions and reduce production time.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1'-(pyrazine-2-carbonyl)spiro[indoline-3,4'-piperidin]-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a strong base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methyl-1'-(pyrazine-2-carbonyl)spiro[indoline-3,4'-piperidin]-2-one has shown promise in several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as tuberculosis and cancer.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-Methyl-1'-(pyrazine-2-carbonyl)spiro[indoline-3,4'-piperidin]-2-one exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the desired biological response. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
1-Methyl-1'-(pyrazine-2-carbonyl)spiro[indoline-3,4'-piperidin]-2-one can be compared with other similar compounds, such as:
Pyrrolopyrazine derivatives: These compounds also contain pyrazine rings and exhibit various biological activities.
Imidazole-containing compounds: These compounds share structural similarities and have been studied for their therapeutic potential.
Uniqueness: What sets this compound apart is its unique spirocyclic structure, which contributes to its distinct chemical and biological properties.
Biological Activity
1-Methyl-1'-(pyrazine-2-carbonyl)spiro[indoline-3,4'-piperidin]-2-one is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article provides a detailed examination of its biological properties, including its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.
The synthesis of this compound typically involves multi-step organic reactions. The compound features a spiro structure that combines an indoline and piperidine moiety, which is crucial for its biological activity. The molecular formula is C13H18N2O with a molecular weight of 218.30 g/mol.
Biological Activity Overview
Research indicates that compounds with spiroindoline structures exhibit a range of biological activities, including:
- Antitumor Activity : Several studies have demonstrated that spiroindolines can inhibit the proliferation of cancer cells. For instance, compounds similar to this compound have shown promising results against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer) cells .
- Antimicrobial Properties : Some derivatives exhibit significant antimicrobial activity against various pathogens, indicating potential applications in treating infectious diseases .
- Cholinesterase Inhibition : Certain spiroindoline derivatives have been reported to possess cholinesterase inhibitory effects, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several studies suggest the following pathways:
- Induction of Apoptosis : Research has shown that some spiroindolines can induce apoptosis in cancer cells by modulating key proteins involved in cell survival and death, such as Bcl-2 and Bax .
- Inhibition of Cell Migration : The compound may also inhibit cancer cell migration through the downregulation of matrix metalloproteinases (MMPs), which play a critical role in tumor invasion and metastasis .
Case Studies
Several case studies highlight the effectiveness of spiroindolines:
- MCF7 Cell Line Study :
- A549 Cell Line Study :
Data Summary Table
Biological Activity | Cell Line | IC50 Value (µM) | Mechanism |
---|---|---|---|
Antiproliferation | MCF7 | 3.597 | Induction of apoptosis |
Antiproliferation | A549 | 4.22 | G2/M phase arrest |
Cholinesterase Inhibition | Various | Not specified | Inhibition of cholinesterase |
Antimicrobial Activity | Various pathogens | Not specified | Disruption of microbial cell walls |
Properties
IUPAC Name |
1-methyl-1'-(pyrazine-2-carbonyl)spiro[indole-3,4'-piperidine]-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-21-15-5-3-2-4-13(15)18(17(21)24)6-10-22(11-7-18)16(23)14-12-19-8-9-20-14/h2-5,8-9,12H,6-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNAEUAMHDVIRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)CCN(CC3)C(=O)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.